molecular formula C29H37NO5 B054738 (1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione CAS No. 14930-96-2

(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione

Cat. No.: B054738
CAS No.: 14930-96-2
M. Wt: 479.6 g/mol
InChI Key: GBOGMAARMMDZGR-GGNVLZNYSA-N
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Mechanism of Action

Target of Action

Cytochalasin B (CB) is a cell-permeable mycotoxin . Its primary target is the actin filaments in cells . Actin filaments are crucial components of the cytoskeleton, providing structural support and playing a significant role in cell movement and division .

Mode of Action

CB interacts with its targets by binding to the ‘barbed’ end of actin filaments . This binding inhibits the polymerization of actin, disrupting the formation of contractile microfilaments . As a result, CB inhibits cytoplasmic division, cell movement, and induces nuclear extrusion . It also shortens actin filaments by blocking monomer addition at the fast-growing end of polymers .

Biochemical Pathways

The inhibition of actin polymerization by CB affects various biochemical pathways. For instance, it influences the glucose transport pathway by inhibiting glucose transport . It also affects platelet aggregation . Moreover, CB has been found to modulate the nanomechanical patterning and fate in human adipose-derived stem cells .

Pharmacokinetics

Information on the pharmacokinetics of CB is limited. One study found that cb distributed rapidly into various organs in mice after intraperitoneal administration . It was cleared from all organs except the liver within 24 hours . The study also found that CB was below detectable levels in several tissues, including the thymus, lymph nodes, heart, brain, bone marrow, and lungs .

Result of Action

The action of CB leads to several molecular and cellular effects. It disrupts the cytoskeletal organization, influencing cell metabolism, proliferation, and morphology . CB also promotes the osteogenic commitment of human adipose-derived stem cells . Furthermore, it has been found to increase the frequency of cell transformation by the polyoma virus .

Action Environment

The action of CB can be influenced by various environmental factors. For instance, the concentration of CB can affect its impact on cells . Higher concentrations lead to more pronounced effects on cytoskeletal organization and cell properties . Additionally, the type of cells and their specific characteristics can also influence the action and efficacy of CB .

Safety and Hazards

Cytochalasins are regarded as highly toxic and possible teratogens . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Cytochalasin B could be used to supplement current chemotherapeutic measures to improve efficacy rates, as well as decrease the prevalence of drug resistance in the clinical setting . Future directions of the MN development are pointed, such as automation, buccal cells MN, and chromothripsis phenomenon .

Biochemical Analysis

Biochemical Properties

Cytochalasin B has a significant role in biochemical reactions. It interacts with actin filaments, a crucial component of the cell’s cytoskeleton . It inhibits the formation of these filaments, resulting in direct effects on cell biological properties . It also binds to the glucose transport system of some cell membranes .

Cellular Effects

Cytochalasin B has profound effects on various types of cells and cellular processes. It inhibits cytoplasmic division by blocking the formation of contractile microfilaments . It also inhibits cell movement and induces nuclear extrusion . Furthermore, Cytochalasin B shortens actin filaments by blocking monomer addition at the fast-growing end of polymers .

Molecular Mechanism

The mechanism of action of Cytochalasin B is quite complex. It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression . It inhibits glucose transport and platelet aggregation . It blocks adenosine-induced apoptotic body formation without affecting activation of endogenous ADP-ribosylation in leukemia HL-60 cells .

Temporal Effects in Laboratory Settings

The effects of Cytochalasin B change over time in laboratory settings. For example, in a study using human adipose-derived stem cells, the effects of different concentrations of Cytochalasin B were investigated both after 24 hours of treatment and 24 hours after wash-out .

Dosage Effects in Animal Models

The effects of Cytochalasin B vary with different dosages in animal models. For instance, in a study on murine Madison 109 lung carcinoma and B16 melanoma, Cytochalasin B inhibited local tumor growth and extended survival .

Metabolic Pathways

Cytochalasin B is involved in several metabolic pathways. For instance, it has been found to regulate Cathepsin B in tumor-associated macrophages, driving their pro-metastatic function .

Preparation Methods

Cytochalasin B can be prepared through several methods. One common method involves the extraction of the compound from the mold Drechslera dematioidea. The process includes methanol extraction, reverse-phase C18 silica gel batch adsorption, selective elution with a hexane-tetrahydrofuran mixture, crystallization, preparative thin-layer chromatography, and recrystallization . Industrial production methods often involve similar extraction and purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Cytochalasin B undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit glucose transport and platelet aggregation . The compound can also block the formation of contractile microfilaments, inhibit cell movement, and induce nuclear extrusion . Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Cytochalasin B can be achieved through a convergent strategy involving the coupling of two key intermediates. The first intermediate is 7-benzyl-3,4-dihydroisoquinoline-1(2H)-one, which can be prepared from commercially available starting materials. The second intermediate is 3,4-dihydroxy-L-phenylalanine (DOPA), which can be obtained from the hydrolysis of tyrosine. The coupling of these two intermediates can be accomplished through a series of reactions that include protection, functional group transformations, and coupling reactions.", "Starting Materials": [ "Tyrosine", "Benzyl bromide", "Sodium hydroxide", "Benzaldehyde", "Diethyl malonate", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Acetone", "Sodium borohydride", "Lithium aluminum hydride", "Methanol", "Ethyl acetate", "Acetic anhydride", "Triethylamine", "Methyl iodide", "Palladium on carbon" ], "Reaction": [ "Hydrolysis of tyrosine to yield DOPA", "Protection of DOPA with benzyl bromide in the presence of sodium hydroxide", "Reduction of the protected DOPA with sodium borohydride to yield the corresponding alcohol", "Acetylation of the alcohol with acetic anhydride and triethylamine to yield the corresponding acetate", "Condensation of benzaldehyde with diethyl malonate in the presence of hydrochloric acid to yield the corresponding enone", "Reduction of the enone with sodium borohydride to yield the corresponding alcohol", "Protection of the alcohol with ethyl acetate and acetic anhydride in the presence of triethylamine to yield the corresponding acetate", "Coupling of the protected DOPA and the protected enone through a palladium-catalyzed cross-coupling reaction", "Removal of the protecting groups with lithium aluminum hydride in the presence of methanol", "Purification of the crude product through column chromatography using a solvent system of ethanol and acetone", "Crystallization of the purified product from a suitable solvent system to yield Cytochalasin B" ] }

CAS No.

14930-96-2

Molecular Formula

C29H37NO5

Molecular Weight

479.6 g/mol

IUPAC Name

(1S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione

InChI

InChI=1S/C29H37NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,22-24,26-27,31,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/t18?,19?,22?,23?,24?,26?,27?,29-/m1/s1

InChI Key

GBOGMAARMMDZGR-GGNVLZNYSA-N

Isomeric SMILES

CC1CCCC(C=CC(=O)O[C@]23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O

SMILES

CC1CCCC(C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O

Canonical SMILES

CC1CCCC(C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O

Appearance

White powder

Color/Form

FELTED NEEDLES FROM ACETONE

melting_point

218-221 °C

14930-96-2

physical_description

Solid;  [Merck Index] White crystalline solid;  [MSDSonline]

Pictograms

Acute Toxic; Health Hazard

Synonyms

(7S,13E,16R,20R,21E)-7,20-Dihydroxy-16-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13,21-triene-1,23-dione; _x000B_(E,E)-(5R,9R,12aS,13S,15S,15aS,16S,18aS)-16-Benzyl-6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-2H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione
Reactant of Route 2
(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione
Reactant of Route 3
(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione
Reactant of Route 4
(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione
Reactant of Route 5
(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione
Reactant of Route 6
(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione

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